molecular formula C16H18N4OS B2758094 (1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone CAS No. 522659-87-6

(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

Cat. No. B2758094
M. Wt: 314.41
InChI Key: MONSYBFITAJFFQ-LDADJPATSA-N
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Description

4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones are a type of hybrid compounds. They have been synthesized and their inhibitory activity against protein kinases NPM1-ALK, ALK, EGFR [L858R] [T790], EGFR [L858R], JAK2, and JAK3 has been investigated .


Synthesis Analysis

The synthesis of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones involves the use of a piperazine fragment . For 4-hydroxy-2-quinolones, the easiest method for their synthesis was previously considered to be the reaction of anilines using malonic acid equivalents .


Molecular Structure Analysis

Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They have been used in the synthesis of fused ring systems .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

  • Tetrazolo[1,5-a]quinoline derivatives, including those synthesized from thiosemicarbazones, have shown promising anti-inflammatory and antimicrobial activities. Specifically, four compounds in this category demonstrated activity comparable to indomethacin in animal models of inflammation (Bekhit et al., 2004).

Anticancer Applications

  • Novel Schiff base copper complexes of quinoline-2 carboxaldehyde, involving quinoline thiosemicarbazone, exhibited dose-dependent antiproliferative and proapoptotic activities in human prostate cancer cells. One particular compound, FPA-137, showed potent inhibitory effects on proteasome activity in these cells, suggesting its novelty and potential as a therapeutic agent (Adsule et al., 2006).

Synthesis of Novel Compounds

  • The synthesis and characterization of new transition metal complexes with quinoxaline-2,3-dione-thiosemicarbazone ligands have been reported. These complexes exhibit monomeric nature and tetrahedral geometry, suggesting their potential for further exploration in various scientific applications (Al-Jibouri & Hasun, 2015).

Diagnostic and Therapeutic Radiopharmaceuticals

  • Copper complexes of bis(thiosemicarbazones) derived from 1,2-diones, including those similar to quinoline thiosemicarbazone, have shown significant biological activity. These complexes have been explored for their potential as anti-cancer agents and in the treatment of Alzheimer's disease. Moreover, their stable nature allows them to coordinate with copper radioisotopes, making them suitable for use in diagnostic and therapeutic radiopharmaceuticals (Paterson & Donnelly, 2011).

properties

IUPAC Name

(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-8-5-10-9(2)7-16(3,4)20-13(10)11(6-8)12(14(20)21)18-19-15(17)22/h5-7,21H,1-4H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYQECETGLXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=NC(=S)N)O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117444
Record name 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone

CAS RN

522659-87-6
Record name 2-(4,4,6,8-Tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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